(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-15(13-7-4-3-5-8-13)18(20)21-12-14-11-16(22-19-14)17-9-6-10-23-17/h3-11,15H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFNPAVQJCKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate typically involves the formation of the thiophene and isoxazole rings followed by esterification with 2-phenylbutanoic acid. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Isoxazole rings can be synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, isoxazolines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways involved in inflammation, cancer progression, and microbial growth .
Comparison with Similar Compounds
Structural analogs of this compound often share heterocyclic cores (e.g., thiazole, oxazole) or aromatic substituents.
Structural Analogues from Pharmacopeial Forum (2017)
The Pharmacopeial Forum (2017) reports several thiazole-based derivatives with carbamate or ureido linkages, such as:
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
Key Differences:
| Feature | Target Compound | Thiazole-Based Analogues (e.g., ) |
|---|---|---|
| Core Heterocycle | Isoxazole-thiophene hybrid | Thiazole (sulfur and nitrogen in ring) |
| Substituents | Thiophene at isoxazole 5-position | Varied: isopropyl, ethyl, benzyl groups on thiazole |
| Linkage | Methyl ester | Carbamate, ureido, or hydroxy groups |
| Aromatic Systems | Single phenyl group in butanoate | Multiple phenyl or diphenylhexane chains |
| Polarity | Likely moderate (ester group) | Higher polarity (hydroxy, carbamate, ureido) |
Implications:
- Metabolic Stability : Thiophene’s electron-rich nature could increase susceptibility to oxidative metabolism compared to thiazole derivatives .
- Target Binding : Thiazole derivatives often exhibit stronger hydrogen-bonding capacity due to nitrogen and sulfur atoms, whereas the isoxazole-thiophene system may prioritize π-π stacking interactions .
Comparison with Thiocyanate-Derived Thiadiazoles
A 2011 study on thiocyanate reactions synthesized 3-phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole .
Key Differences:
Implications:
- Synthetic Accessibility : The thiadiazole derivative’s synthesis requires multi-step reactions, whereas the target compound’s ester linkage may simplify preparation.
- Thermal Stability : The thiadiazole compound’s high melting point (307–308°C) suggests greater stability than the target compound, which lacks rigid fused rings .
Biological Activity
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate represents a novel class of isoxazole derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoxazole ring substituted with a thiophene group and a phenylbutanoate moiety. The molecular formula is , and it exhibits properties that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The structural features allow for interactions with various receptors, which may lead to physiological changes.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be relevant in mitigating oxidative stress.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated inhibition of carbonic anhydrase isoforms with varying potency. |
| Study B | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) in cell cultures. |
| Study C | Cytotoxicity | Exhibited selective cytotoxic effects on cancer cell lines compared to normal cells. |
In Vivo Studies
Research on animal models has provided insights into the pharmacokinetics and therapeutic potential:
- Anti-inflammatory Effects : In rodent models, administration of the compound resulted in reduced inflammation markers.
- Neuroprotective Effects : Studies indicated potential neuroprotective effects against neurodegenerative conditions.
Case Study 1: Cancer Treatment
A recent study explored the efficacy of this compound in treating breast cancer. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.
Case Study 2: Neurological Disorders
Another investigation focused on the neuroprotective properties of the compound in models of Alzheimer's disease. The findings suggested that it may help reduce amyloid plaque formation and improve cognitive function.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key procedure involves reacting intermediates like 5-(thiophen-2-yl)isoxazol-3-ylmethanol with 2-phenylbutanoic acid derivatives under esterification conditions. Critical factors include:
- Solvent selection : 1,4-dioxane or THF are commonly used for solubility and stability .
- Catalysts : Benzoylisothiocyanate or triethylamine may enhance reaction efficiency .
- Temperature and time : Stirring at room temperature overnight or refluxing for 4–6 hours ensures completion .
- Workup : Precipitation using ice/water followed by filtration and recrystallization (e.g., methanol) improves purity .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Aromatic protons from the thiophene (δ 6.8–7.5 ppm) and isoxazole (δ 6.2–6.5 ppm) moieties should integrate correctly. The ester methyl group typically appears at δ 1.2–1.5 ppm .
- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and isoxazole/thiophene C-N/C-S vibrations at 1500–1600 cm⁻¹ .
- TLC : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress and purity .
Q. How do variations in solvent systems impact the synthesis efficiency?
- Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane, THF) promote nucleophilic esterification by stabilizing intermediates. For example:
- 1,4-dioxane : High boiling point (~101°C) enables prolonged reflux without solvent loss .
- THF : Enhances reactivity of oxygen nucleophiles but may require anhydrous conditions .
Comparative studies show 1,4-dioxane yields 15–20% higher than THF due to better substrate solubility .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the isoxazole-thiophene coupling during synthesis?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic directing groups : Introducing electron-withdrawing groups (e.g., nitro) on the thiophene ring directs coupling to the 5-position of isoxazole .
- Catalytic systems : Pd(PPh₃)₄ or CuI in DMF at 80°C improves cross-coupling efficiency (yields >75%) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states, reducing trial-and-error .
Q. What strategies can resolve discrepancies in spectral data (e.g., unexpected peaks in 1H-NMR)?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic processes (e.g., rotational isomers) causing splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating proton-proton or proton-carbon couplings .
- Isotopic labeling : Introduce deuterium at suspected reactive sites to simplify spectra .
Q. What are the challenges in achieving stereochemical control during ester linkage formation, and how can they be addressed?
- Methodological Answer :
- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity (up to 85% ee) .
- Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to separate diastereomers .
- Protecting groups : Temporarily block reactive hydroxyl groups on the isoxazole moiety to prevent racemization .
Q. How can computational methods predict the compound’s reactivity or stability under varying conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze solvent effects on stability using GROMACS .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict degradation pathways (e.g., ester hydrolysis) .
- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Data Contradiction Analysis
Q. How can conflicting reports on reaction yields (e.g., 60% vs. 85%) be reconciled?
- Methodological Answer :
- Reproduce conditions : Ensure identical stoichiometry, solvent purity, and inert atmosphere .
- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) affecting yield .
- Statistical optimization : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature > catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
